N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, substituted with a chlorine atom and a benzamide group. The xanthene core is known for its fluorescent properties, making this compound of interest in fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide typically involves the condensation of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with benzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in biological imaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide: Similar structure with an additional methoxy group, which may alter its chemical properties and biological activity.
Xanthone derivatives: Compounds with a similar xanthene core but different substituents, which can affect their fluorescence and reactivity.
Uniqueness
N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and benzamide group enhances its potential as a fluorescent probe and anticancer agent compared to other xanthene derivatives .
Properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTVBIYYMJZYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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